
5-Fluoro-2-(trifluoromethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-(trifluoromethyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 2-position of the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the acylation of trifluoroacetyl chloride with vinyl ethyl ether, followed by cyclization and hydrolysis to yield the desired product . The reaction conditions include:
Acylation: Trifluoroacetyl chloride is reacted with vinyl ethyl ether in the presence of a catalyst at a temperature range of -10 to 30°C for 3 to 7 hours.
Cyclization: The intermediate product undergoes cyclization to form the pyridine ring.
Hydrolysis: The final step involves hydrolysis to obtain 5-Fluoro-2-(trifluoromethyl)nicotinic acid.
Industrial Production Methods
For industrial-scale production, the process is optimized for high yield and purity. The raw materials used are relatively inexpensive and readily available, making the method suitable for large-scale synthesis . The steps include:
Mixing: A polar organic solvent and an alkaline substance are mixed and cooled to the condensation reaction temperature.
Reaction: The mixture is then reacted with 1,1-trifluoro-4-amino-3-buten-2-one and 3-methoxy methyl acrylate to obtain the reaction solution.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
化学反应分析
Types of Reactions
5-Fluoro-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
5-Fluoro-2-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity for certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)nicotinic acid
Uniqueness
5-Fluoro-2-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H3F4NO2 |
|---|---|
分子量 |
209.10 g/mol |
IUPAC 名称 |
5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(6(13)14)5(12-2-3)7(9,10)11/h1-2H,(H,13,14) |
InChI 键 |
UVAQJZPGOCLETG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


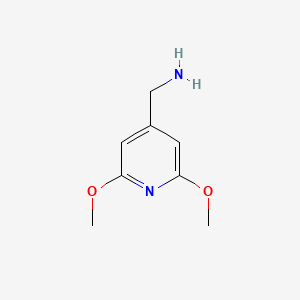

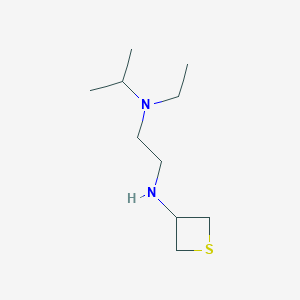

![7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13015540.png)
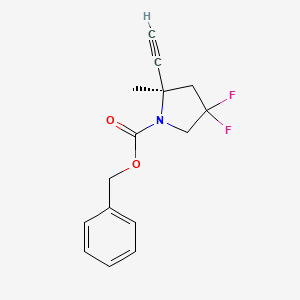
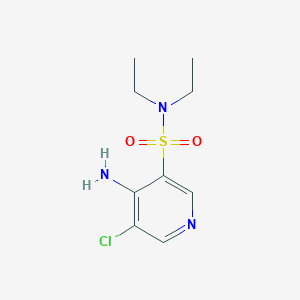
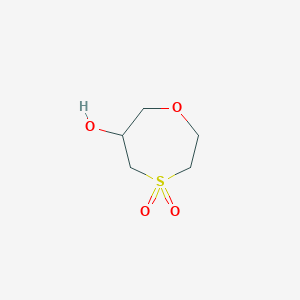
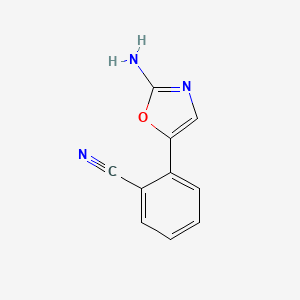


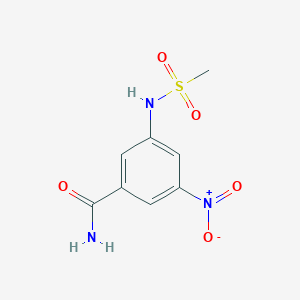

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)
